molecular formula C21H41NO B14348885 N-Ethenyl-N-methyloctadecanamide CAS No. 91601-20-6

N-Ethenyl-N-methyloctadecanamide

Cat. No.: B14348885
CAS No.: 91601-20-6
M. Wt: 323.6 g/mol
InChI Key: ULPHERMLPPWENY-UHFFFAOYSA-N
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Description

N-Ethenyl-N-methyloctadecanamide: is an organic compound with the molecular formula C21H41NO It is a long-chain amide with a vinyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethenyl-N-methyloctadecanamide typically involves the reaction of octadecanoic acid with N-methylvinylamine. The reaction is carried out under anhydrous conditions with a suitable catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also reduces the risk of contamination and improves the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Ethenyl-N-methyloctadecanamide undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The vinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Substituted amides or other derivatives.

Scientific Research Applications

N-Ethenyl-N-methyloctadecanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of long-chain amides with biological membranes.

    Industry: Used in the production of surfactants and lubricants.

Mechanism of Action

The mechanism of action of N-Ethenyl-N-methyloctadecanamide involves its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, while the polar amide group can form hydrogen bonds with other molecules. This dual functionality makes it useful in drug delivery systems, where it can help transport hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

  • N-Ethenyl-N-methylhexadecanamide
  • N-Ethenyl-N-methyldodecanamide
  • N-Ethenyl-N-methylhexanoamide

Comparison: N-Ethenyl-N-methyloctadecanamide is unique due to its longer carbon chain, which enhances its hydrophobic interactions with lipid bilayers. This makes it more effective in applications requiring strong membrane integration, such as drug delivery systems. In contrast, shorter-chain analogs may have lower membrane affinity and different solubility properties.

Properties

CAS No.

91601-20-6

Molecular Formula

C21H41NO

Molecular Weight

323.6 g/mol

IUPAC Name

N-ethenyl-N-methyloctadecanamide

InChI

InChI=1S/C21H41NO/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(3)5-2/h5H,2,4,6-20H2,1,3H3

InChI Key

ULPHERMLPPWENY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(C)C=C

Origin of Product

United States

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